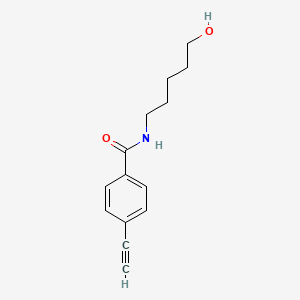

4-Ethynyl-N-(5-hydroxypentyl)benzamide

Description

Properties

IUPAC Name |

4-ethynyl-N-(5-hydroxypentyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-2-12-6-8-13(9-7-12)14(17)15-10-4-3-5-11-16/h1,6-9,16H,3-5,10-11H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNLFRVYUFKLEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=O)NCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method involves coupling 4-ethynylbenzoic acid with 5-hydroxypentylamine using a carbodiimide-based coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of hydroxybenzotriazole (HOBt).

Procedure

-

Activation of Carboxylic Acid :

-

Amine Addition :

-

Workup :

Yield and Characterization

-

Characterization Data :

Acid Chloride-Mediated Synthesis

Reaction Overview

4-Ethynylbenzoyl chloride is prepared in situ and reacted with 5-hydroxypentylamine, avoiding coupling agents.

Procedure

-

Acid Chloride Formation :

-

Amine Coupling :

-

Workup :

Yield and Characterization

Transesterification of Methyl 4-Ethynylbenzoate

Reaction Overview

Methyl 4-ethynylbenzoate undergoes aminolysis with 5-hydroxypentylamine in the presence of a catalytic base.

Procedure

-

Ester Activation :

-

Workup :

Yield and Characterization

-

Characterization Data :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Carbodiimide Coupling | High purity; mild conditions | Costly reagents; longer reaction time | 65–72% |

| Acid Chloride Route | No coupling agents; scalable | Requires SOCl₂; lower yield | 55–60% |

| Transesterification | High yield; simple workup | Requires ester precursor; base-sensitive | 70–75% |

Mechanistic Considerations

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-N-(5-hydroxypentyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, Swern oxidation conditions.

Reduction: Hydrogen gas with Pd/C catalyst.

Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

Reduction: Formation of an alkene or alkane from the ethynyl group.

Substitution: Formation of nitro or halogenated derivatives of the benzamide core.

Scientific Research Applications

Medicinal Chemistry

Drug Development

This compound serves as a crucial building block in the synthesis of potential drug candidates. Its ability to interact with specific enzymes or receptors makes it a candidate for developing therapeutics targeting various diseases. For instance, the ethynyl group can facilitate π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, enhancing binding affinity and specificity to biological targets.

Antiproliferative Activity

Research indicates that derivatives of benzamide compounds exhibit significant antiproliferative activity against cancer cell lines. The structural modifications involving 4-Ethynyl-N-(5-hydroxypentyl)benzamide could lead to new agents with improved efficacy against specific cancer types, such as breast cancer (MCF-7 cell line) and colon cancer (HCT116 cell line) .

Materials Science

Polymer Chemistry

The presence of the ethynyl group allows for polymerization reactions, making this compound useful in developing novel polymers with unique properties. Such polymers can be tailored for applications ranging from drug delivery systems to advanced materials with specific mechanical or thermal characteristics.

Organic Synthesis

This compound acts as an intermediate in synthesizing more complex organic molecules. Its reactivity can facilitate the study of reaction mechanisms and the development of new synthetic methodologies. For example, it can be utilized in reactions that yield nitro or halogenated derivatives, expanding its utility in organic synthesis.

Antioxidative Properties

Studies have shown that compounds similar to this compound possess antioxidative properties. This characteristic is critical for developing agents that can prevent oxidative damage in biological systems, potentially mitigating conditions associated with oxidative stress .

Case Studies

-

Anticancer Activity

In a study focusing on N-substituted benzimidazole carboxamides, derivatives exhibited pronounced antiproliferative activity against MCF-7 cells (IC50 = 3.1 μM). The introduction of hydroxyl groups significantly enhanced the biological activity of these compounds, suggesting that similar modifications to this compound could yield potent anticancer agents . -

Synthetic Pathways and Derivatives

Research exploring various synthetic routes for benzamide derivatives has highlighted the potential of compounds like this compound as intermediates. These studies emphasize the importance of structural variations in enhancing biological activity and optimizing pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of 4-Ethynyl-N-(5-hydroxypentyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues, while the hydroxyl group can form hydrogen bonds, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The substituent at the para position of the benzamide ring significantly impacts electronic properties and bioactivity:

Key Findings :

- Hydroxyl and methoxy groups improve solubility but may reduce metabolic stability due to oxidation susceptibility .

Side Chain Modifications

The N-substituent’s length and functional groups influence solubility, bioavailability, and target interactions:

Key Findings :

- The 5-hydroxypentyl chain optimizes solubility and metabolic stability compared to shorter chains (e.g., 3-hydroxypropyl) .

- Aromatic N-substituents (e.g., methoxyphenyl) enhance target affinity but may compromise pharmacokinetics .

Pharmacological Profiles:

- Anticancer candidates : Benzamides with hydroxyl or methoxy groups exhibit antioxidant properties, while ethynyl groups may enhance kinase inhibition .

- Cannabinoid metabolites: N-(5-hydroxypentyl) derivatives like JWH-122 are associated with cannabinoid receptor interactions .

Physicochemical and Analytical Data

Key Challenges :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethynyl-N-(5-hydroxypentyl)benzamide, and how can purity be validated?

- Synthesis : A two-step approach is advised: (1) Coupling 4-ethynylbenzoic acid with 5-hydroxypentylamine using EDC/HOBt as coupling agents in anhydrous DMF . (2) Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Confirm structural integrity via -NMR (e.g., ethynyl proton resonance at δ 2.5–3.0 ppm) and FT-IR (amide C=O stretch at ~1650 cm⁻¹) .

Q. How should researchers design initial solubility and stability studies for this compound?

- Solubility : Test in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy (λmax ~250–280 nm). Include temperature-dependent studies (4°C–37°C) .

- Stability : Conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation products via LC-MS .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., bacterial PPTase enzymes). Prioritize binding pockets near the ethynyl group due to its potential for hydrogen bonding .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Validate with free-energy calculations (MM-PBSA) .

Q. How can conflicting bioactivity data across studies be resolved methodologically?

- Statistical Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values) using fixed/random-effects models. Adjust for variables like cell line variability or assay protocols .

- Dose-Response Refinement : Apply factorial design (2³ factorial) to test combinations of pH, temperature, and concentration, minimizing confounding variables .

Q. What advanced techniques optimize reaction yield in scaled-up synthesis?

- Process Control : Implement flow chemistry with real-time FTIR monitoring to adjust reagent stoichiometry dynamically .

- DOE Optimization : Use response surface methodology (RSM) to model interactions between catalyst loading, solvent ratio, and reaction time .

Methodological Challenges & Solutions

Q. How to address low yields in amide bond formation during synthesis?

- Catalyst Screening : Test alternatives to EDC/HOBt, such as HATU or DMTMM, in anhydrous THF.

- Side Reaction Mitigation : Introduce a scavenger (e.g., trisamine) to quench excess coupling agents .

Q. What analytical methods resolve structural ambiguities in NMR spectra?

- 2D NMR : Perform - HSQC to confirm amide linkage and - COSY to assign overlapping alkyl chain protons .

- High-Resolution MS : Use ESI-HRMS to distinguish between molecular ion ([M+H]⁺) and potential impurities .

Emerging Research Directions

Q. How can AI-driven platforms enhance experimental design for derivative synthesis?

- Reaction Prediction : Train graph neural networks (e.g., ChemProp) on PubChem datasets to propose novel derivatives with modified hydroxypentyl chains .

- Autonomous Labs : Integrate robotic platforms (e.g., Opentrons) with AI for high-throughput screening of reaction conditions .

Q. What in silico tools validate the compound’s pharmacokinetic properties?

- ADMET Prediction : Use SwissADME to estimate LogP (ethynyl group may reduce hydrophilicity) and cytochrome P450 interactions .

- BBB Penetration : Apply BBB Predictor to assess CNS activity potential based on molecular weight and polar surface area .

Data Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.